
1-(m-Methylphenoxy)-silatrane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(m-Methylphenoxy)-silatrane is an organosilicon compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a silatrane core, which is a silicon-containing heterocycle, bonded to a m-methylphenoxy group. The presence of the silatrane structure imparts unique chemical properties, making it a subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(m-Methylphenoxy)-silatrane typically involves the reaction of silatrane with m-methylphenol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the m-methylphenol, followed by the addition of silatrane. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(m-Methylphenoxy)-silatrane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silatrane derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the phenoxy ring.
Scientific Research Applications
1-(m-Methylphenoxy)-silatrane has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials, coatings, and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 1-(m-Methylphenoxy)-silatrane involves its interaction with specific molecular targets and pathways. The silatrane core can interact with various biomolecules, potentially affecting their function. Additionally, the phenoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(o-Methylphenoxy)-silatrane
- 1-(p-Methylphenoxy)-silatrane
- 1-(Phenoxy)-silatrane
Uniqueness
1-(m-Methylphenoxy)-silatrane is unique due to the position of the methyl group on the phenoxy ring, which can influence its chemical reactivity and interactions. Compared to its ortho and para counterparts, the meta position may result in different steric and electronic effects, leading to distinct properties and applications.
Properties
CAS No. |
13644-07-0 |
|---|---|
Molecular Formula |
C13H19NO4Si |
Molecular Weight |
281.38 g/mol |
IUPAC Name |
1-(3-methylphenoxy)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C13H19NO4Si/c1-12-3-2-4-13(11-12)18-19-15-8-5-14(6-9-16-19)7-10-17-19/h2-4,11H,5-10H2,1H3 |
InChI Key |
OZMGDSKOCTZDTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)O[Si]23OCCN(CCO2)CCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


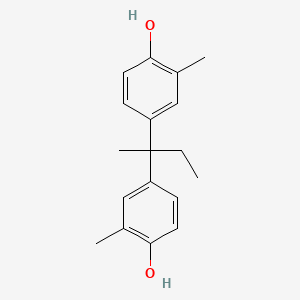
![1-Chloro-4-[(2-chloroethenyl)oxy]benzene](/img/structure/B14725998.png)

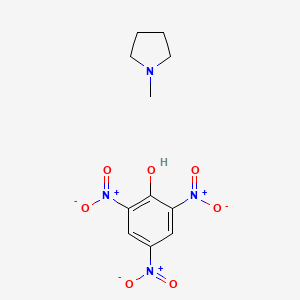
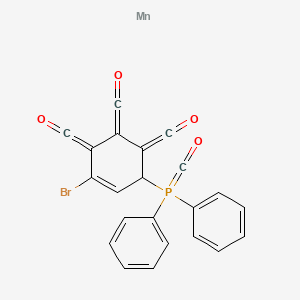


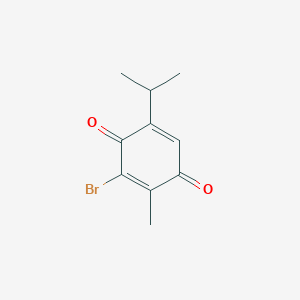
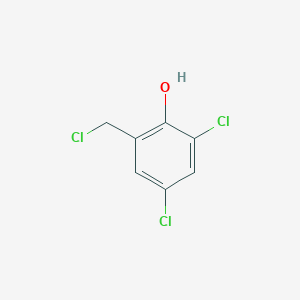
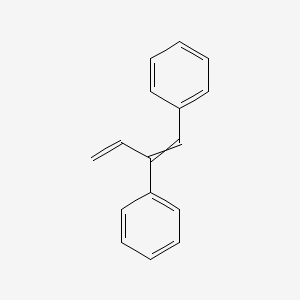

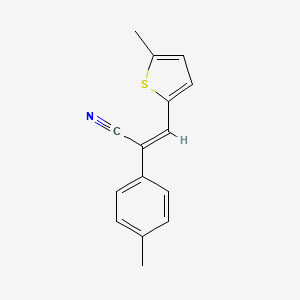
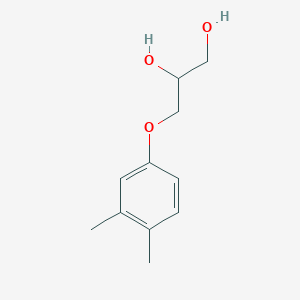
![1-butyl-3-[(4-methylphenyl)sulfonylamino]thiourea](/img/structure/B14726066.png)
